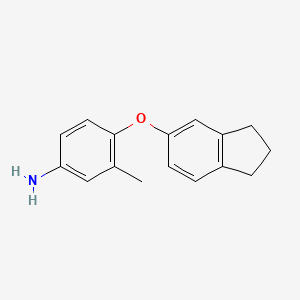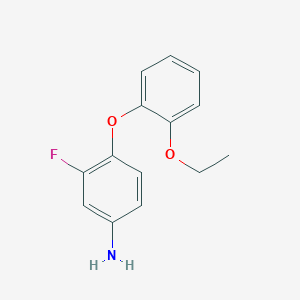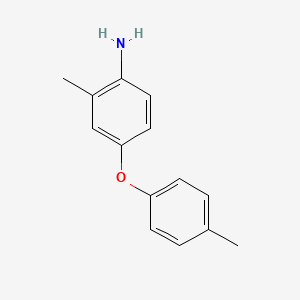![molecular formula C12H19BrN2O B3171899 5-Bromo-2-[2-(diethylamino)ethoxy]aniline CAS No. 946699-87-2](/img/structure/B3171899.png)
5-Bromo-2-[2-(diethylamino)ethoxy]aniline
概要
説明
5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a chemical compound with the molecular formula C₁₂H₁₉BrN₂O and a molecular weight of 287.20 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a bromine atom and a diethylamino group attached to an aniline ring.
準備方法
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline typically involves several steps. One common method is the reaction of 5-bromo-2-nitroaniline with diethylaminoethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes used in laboratories can be scaled up for industrial production if needed.
化学反応の分析
5-Bromo-2-[2-(diethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or copper(I) iodide.
科学的研究の応用
5-Bromo-2-[2-(diethylamino)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.
Medicine: Research involving this compound includes the development of potential therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.
作用機序
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
類似化合物との比較
5-Bromo-2-[2-(diethylamino)ethoxy]aniline can be compared with similar compounds such as:
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline: This compound has a dimethylamino group instead of a diethylamino group, leading to differences in its chemical and biological properties.
5-Chloro-2-[2-(diethylamino)ethoxy]aniline:
2-[2-(Diethylamino)ethoxy]aniline: Lacking the bromine atom, this compound exhibits different chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
特性
IUPAC Name |
5-bromo-2-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAAQZVRIFANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine](/img/structure/B3171844.png)









